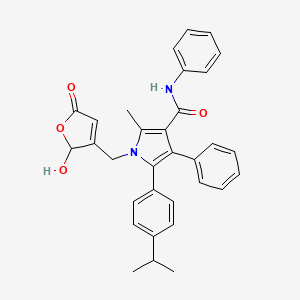
Antiparasitic agent-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It demonstrates significant inhibition against both Chloroquine-sensitive (Pf3D7) and Chloroquine-resistant (PfK1) strains of Plasmodium falciparum, with IC50 values of 0.96 μM and 1.67 μM, respectively . This compound is primarily used for research purposes and has shown promise in the treatment of parasitic infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antiparasitic Agent-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:
Formation of intermediates: Using reagents such as aldehydes, ketones, and amines under controlled conditions.
Cyclization reactions: To form the core structure of the compound.
Functional group modifications: To enhance the antiparasitic activity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Antiparasitic Agent-17 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiparasitic Agent-17 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its effects on various parasitic organisms and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat parasitic infections, particularly those resistant to existing treatments.
Mechanism of Action
The mechanism of action of Antiparasitic Agent-17 involves its interaction with specific molecular targets within the parasite. It inhibits key enzymes and pathways essential for the parasite’s survival and replication. For example, it may target enzymes involved in the synthesis of nucleic acids or proteins, disrupting the parasite’s metabolic processes and leading to its death .
Comparison with Similar Compounds
Thiacloprid: A neonicotinoid insecticide that acts as a selective agonist at insect nicotinic acetylcholine receptors.
Antimalarial Agent-31: An orally active inhibitor of Plasmodium falciparum aspartic protease, plasmepsin X (PMX).
Hederacolchiside A1: Shows anti-leishmanial activity and exhibits strong antiproliferative activity on all stages of parasite development.
Uniqueness: Antiparasitic Agent-17 is unique due to its dual activity against both Chloroquine-sensitive and Chloroquine-resistant strains of Plasmodium falciparum. This makes it a valuable compound for research and potential therapeutic applications, especially in regions where drug-resistant malaria is prevalent.
Properties
Molecular Formula |
C32H30N2O4 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-[(2-hydroxy-5-oxo-2H-furan-3-yl)methyl]-2-methyl-N,4-diphenyl-5-(4-propan-2-ylphenyl)pyrrole-3-carboxamide |
InChI |
InChI=1S/C32H30N2O4/c1-20(2)22-14-16-24(17-15-22)30-29(23-10-6-4-7-11-23)28(31(36)33-26-12-8-5-9-13-26)21(3)34(30)19-25-18-27(35)38-32(25)37/h4-18,20,32,37H,19H2,1-3H3,(H,33,36) |
InChI Key |
SXIVDURMEMUDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC(=O)OC2O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


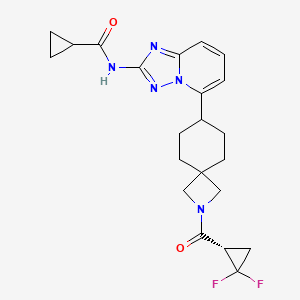
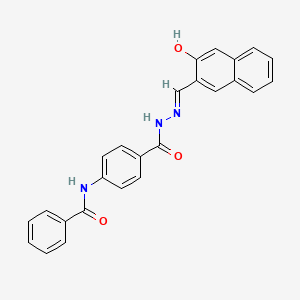

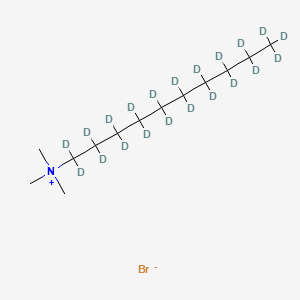
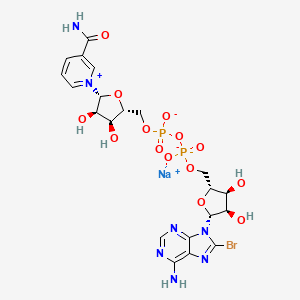

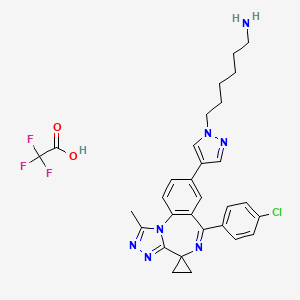

![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
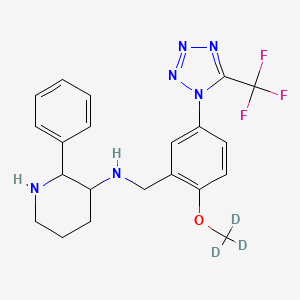
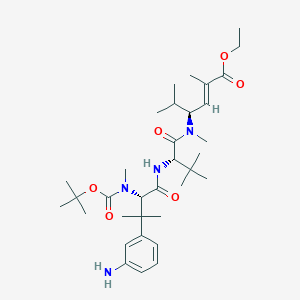
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
